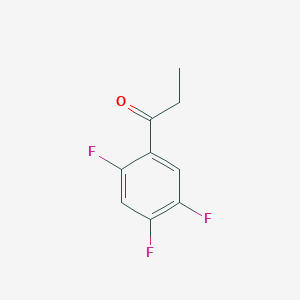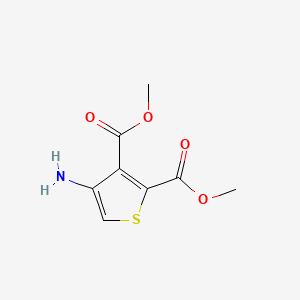
1-(2,4,5-Trifluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,5-Trifluorophenyl)propan-1-one is a chemical compound that is part of the broader family of organic compounds containing a trifluorophenyl group attached to a propanone moiety. The presence of the trifluorophenyl group is significant due to its electron-withdrawing nature, which can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of related trifluorophenyl compounds has been reported in various studies. For instance, a novel synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol was achieved using the Sharpless asymmetric epoxidation method, starting from 2,4,5-trifluorobenzaldehyde and proceeding through several steps including ester reduction and epoxidation . Although this synthesis does not directly pertain to this compound, it provides insight into the reactivity of trifluorophenyl-containing compounds and the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational wavenumbers, and electronic properties of a dichlorophenyl compound were investigated using Hartree-Fock (HF) and density functional theory (DFT) methods . These studies are relevant as they provide a framework for understanding how the trifluorophenyl group might affect the molecular structure and properties of this compound.
Chemical Reactions Analysis
The reactivity of trifluorophenyl-containing compounds has been explored in various chemical reactions. The synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives using a triflate catalyst suggests that trifluorophenyl groups can participate in multi-component condensation reactions . Additionally, the Wittig olefination of trifluoromethyl compounds indicates that trifluorophenyl groups can be involved in the formation of carbon-carbon double bonds . These studies provide a basis for predicting the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluorophenyl compounds are influenced by the strong electron-withdrawing effect of the trifluorophenyl group. This can affect the compound's stability, reactivity, and interaction with other molecules. For instance, the cytotoxic activity of trifluoromethyl sulfonamides was evaluated, and the influence of substituents on the phenyl ring was analyzed . Although this study does not directly relate to this compound, it highlights the importance of the trifluorophenyl group in determining the biological activity of a molecule. The electronic properties such as HOMO and LUMO energies, as well as the first hyperpolarizability of related compounds, have been reported, which are critical in understanding the electronic behavior of this compound .
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
One of the primary applications of 1-(2,4,5-trifluorophenyl)propan-1-one derivatives is in catalysis and polymerization processes. Nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands, which include variants of this compound, have been shown to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. These materials have significant implications in the development of new polymeric materials with potential industrial applications (Meier et al., 2003).
Synthesis of Stereospecific and Enantioselective Compounds
The compound and its derivatives have been utilized in the synthesis of stereospecific and enantioselective molecules, demonstrating the compound's versatility in organic synthesis. For instance, a novel and stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol was developed, showcasing the potential for producing compounds with high enantiomeric excess, which is crucial for the development of pharmaceuticals and agrochemicals with specific activity (Aktaş et al., 2015).
Antipathogenic Activity
Research into thiourea derivatives incorporating the trifluorophenyl group has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. These findings suggest potential applications in developing new antimicrobial agents that can combat biofilm-associated infections, which are notoriously difficult to treat with conventional antibiotics (Limban et al., 2011).
Photoinitiated Polymerization
The reactivity of related compounds upon photolysis has been explored to initiate radical polymerizations. Studies have shown that compounds like 1,5-diphenylpenta-1,4-diyn-3-one, which share structural similarities with this compound, can act as efficient initiators for two-photon-induced radical polymerizations when combined with an effective hydrogen donor. This application is particularly relevant in the fields of materials science and engineering, where precise control over polymerization processes can lead to the development of advanced materials (Rosspeintner et al., 2009).
Safety and Hazards
Safety information for “1-(2,4,5-Trifluorophenyl)propan-1-one” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(2,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKLYKWNGEYFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380742 |
Source


|
| Record name | 1-(2,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220228-07-9 |
Source


|
| Record name | 1-(2,4,5-Trifluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220228-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)




![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)





![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)
